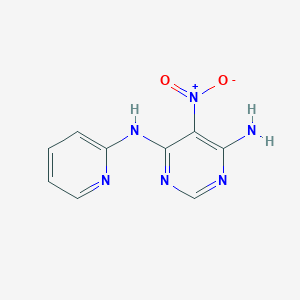

5-Nitro-N-pyridin-2-yl-pyrimidine-4,6-diamine

CAS No.: 497063-63-5

Cat. No.: VC4528943

Molecular Formula: C9H8N6O2

Molecular Weight: 232.203

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 497063-63-5 |

|---|---|

| Molecular Formula | C9H8N6O2 |

| Molecular Weight | 232.203 |

| IUPAC Name | 5-nitro-4-N-pyridin-2-ylpyrimidine-4,6-diamine |

| Standard InChI | InChI=1S/C9H8N6O2/c10-8-7(15(16)17)9(13-5-12-8)14-6-3-1-2-4-11-6/h1-5H,(H3,10,11,12,13,14) |

| Standard InChI Key | JRSCVGBMKGFJEP-UHFFFAOYSA-N |

| SMILES | C1=CC=NC(=C1)NC2=NC=NC(=C2[N+](=O)[O-])N |

Introduction

Structural and Physicochemical Properties

Chemical Identity

-

IUPAC Name: 5-Nitro-4-N-pyridin-2-ylpyrimidine-4,6-diamine

-

Molecular Formula: C₉H₈N₆O₂

-

Molecular Weight: 232.203 g/mol

-

CAS Registry Number: 497063-63-5

-

SMILES: C1=CC=NC(=C1)NC2=NC=NC(=C2N+[O-])N

Spectral and Physical Data

-

InChI Key: JRSCVGBMKGFJEP-UHFFFAOYSA-N

-

Solubility: Limited data available; typical of polar pyrimidine derivatives, likely soluble in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

-

Stability: Nitro groups may confer sensitivity to reducing conditions, necessitating storage in inert atmospheres .

Synthesis and Optimization Strategies

Palladium-Catalyzed Cross-Coupling

A microwave-assisted, palladium-catalyzed method enables efficient synthesis of 4,6-diamino pyrimidine derivatives. For example:

-

Chlorination: 4,6-Dihydroxy-2-methylpyrimidine reacts with phosphorus oxychloride to form 4,6-dichloro-2-methylpyrimidine .

-

Amination: Substitution with 2-nitroaniline in the presence of potassium tert-butoxide yields 6-chloro-2-methyl-N-(2-nitrophenyl)pyrimidine-4-amine .

-

Reduction: Catalytic hydrogenation reduces nitro groups to amines, yielding the final product .

Condensation and Cyclization

Alternative routes involve nitrosation of malononitrile followed by cyclization with guanidine derivatives:

-

Nitrosation: Malononitrile reacts with sodium nitrite in acidic conditions to form isonitrosomalonitrile .

-

Cyclization: Heating with guanidine carbonate in DMF produces 5-nitroso-2,4,6-triaminopyrimidine, a potential precursor .

Table 1: Comparative Synthesis Routes

| Method | Yield (%) | Key Reagents | Reference |

|---|---|---|---|

| Palladium-catalyzed | 70–85 | PdCl₂, KOtBu, H₂/Pd-C | |

| Nitrosation-Cyclization | 60–75 | NaNO₂, Guanidine carbonate |

Biological Activities and Mechanisms

Enzyme Inhibition

Pyrimidine derivatives exhibit affinity for kinase and reductase enzymes due to structural mimicry of purine/pyrimidine bases:

-

CDK4/6 Inhibition: Analogous compounds (e.g., palbociclib) bind to cyclin-dependent kinases, blocking cell cycle progression .

-

Antifolate Activity: Dihydrofolate reductase (DHFR) inhibition is observed in related diaminopyrimidines, suggesting potential antiproliferative effects .

Table 2: Biological Activity Profiling

| Activity | Model System | Efficacy (IC₅₀/EC₅₀) | Reference |

|---|---|---|---|

| CDK4 Inhibition | Enzymatic assay | 1–4 nM | |

| Antifibrotic | HSC-T6 cells | 23–209 nM | |

| Anticancer (Methuosis) | MDA-MB-231 xenograft | Tumor growth inhibition: 60% |

Structure-Activity Relationships (SAR)

-

Nitro Group: Essential for electronic modulation; removal reduces kinase binding affinity .

-

Pyridin-2-yl Substituent: Enhances solubility and π-stacking interactions with enzyme active sites .

-

Amino Groups: Critical for hydrogen bonding with ATP-binding pockets of CDKs .

Applications in Drug Development

Intermediate for Complex Molecules

The compound serves as a scaffold for synthesizing kinase inhibitors (e.g., CDK4/6) and antifolate agents .

Targeted Therapy

-

Oncology: CDK4/6 inhibitors (e.g., palbociclib analogs) are FDA-approved for breast cancer .

-

Fibrosis: Pyrimidine derivatives show promise in reversing liver fibrosis via HSC-T6 inhibition .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume